molecular formula C9H11N3O B11910362 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11910362
M. Wt: 177.20 g/mol
InChI Key: MUWZNKWQFSXHNO-UHFFFAOYSA-N
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Description

5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS 863877-90-1) is a high-purity chemical compound offered for scientific research and development. This complex heterocycle features an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound has a molecular formula of C 9 H 11 N 3 O and a molecular weight of 177.20 g/mol. Calculated physical properties include a density of 1.28 g/cm³ and a flash point of approximately 134°C . As a derivative of the imidazo[4,5-b]pyridine scaffold, this compound serves as a valuable building block in organic synthesis and pharmaceutical research. This structural class is frequently investigated for its potential as a kinase inhibitor and its presence in various bioactive molecules . Researchers can utilize this methoxy- and dimethyl-functionalized derivative as a key intermediate for developing novel therapeutic agents or as a standard in analytical studies. Handling should follow standard laboratory safety practices. While specific hazard data for this compound is limited, safety data for the core imidazo[4,5-b]pyridine structure indicates it may be harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and handle in a well-ventilated place. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13-3)12-9-8(5)10-6(2)11-9/h4H,1-3H3,(H,10,11,12)

InChI Key

MUWZNKWQFSXHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)C)OC

Origin of Product

United States

Preparation Methods

Tandem S<sub>N</sub>Ar–Reduction–Heterocyclization

A landmark method involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine (1 ). This approach, reported by Mandal et al., proceeds through three stages:

  • S<sub>N</sub>Ar Reaction : Substitution of the chlorine atom at position 2 with a primary amine (e.g., methylamine) in a H<sub>2</sub>O-isopropyl alcohol (IPA) solvent system at 80°C.

  • Nitro Group Reduction : Treatment with Zn dust and HCl converts the nitro group at position 3 to an amine, yielding pyridine-2,3-diamine intermediates (3 ).

  • Cyclization : Reaction with aldehydes (e.g., acetaldehyde) induces imidazole ring formation via imine intermediates, producing 1,2-disubstituted imidazo[4,5-b]pyridines (4 ) in >90% yield.

Critical Parameters :

  • Solvent System : H<sub>2</sub>O-IPA (1:1) enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

  • Substituent Compatibility : Electron-donating and -withdrawing groups on aldehydes are tolerated, enabling structural diversification.

Diamine–Aldehyde Condensation

An alternative route begins with 5,6-diaminopyridine derivatives. For example, 5,6-diaminopyridine-3-ol undergoes acetylation to protect reactive amines, followed by cyclization with aldehydes under acidic conditions. While this method avoids metal catalysts, introducing methoxy and methyl groups at specific positions requires pre-functionalized starting materials or post-synthetic modifications.

Targeted Synthesis of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

The target compound’s substitution pattern (methoxy at C5, methyl at C2 and C7) demands precise control over regiochemistry. Below are evaluated strategies:

Post-Synthetic Functionalization

For cases where 1a is inaccessible, a stepwise approach is viable:

  • Synthesize 2,7-dimethyl-1H-imidazo[4,5-b]pyridine via the tandem method using 2-chloro-3-nitropyridine and methylamine/acetaldehyde.

  • Introduce the methoxy group at C5 via nucleophilic aromatic substitution (NAS) using NaOMe/CuI at elevated temperatures.

Limitations :

  • NAS on aromatic systems often requires activating groups (e.g., nitro), complicating regioselectivity.

  • Yield reduction due to competing side reactions (e.g., demethylation).

Comparative Analysis of Methodologies

Parameter Tandem S<sub>N</sub>Ar Diamine–Aldehyde Post-Synthetic NAS
Starting Material ComplexityModerateHighLow
Step Count3 (one-pot)4–54
Yield (%)85–9260–7540–55
Functional Group ToleranceExcellentModeratePoor
ScalabilityHighModerateLow

Key Insights :

  • The tandem S<sub>N</sub>Ar method offers superior efficiency and scalability but requires advanced starting materials.

  • Post-synthetic modifications, while flexible, suffer from lower yields and selectivity.

Mechanistic Considerations

Cyclization Pathway

The condensation of pyridine-2,3-diamine (3 ) with aldehydes proceeds via:

  • Imine Formation : Nucleophilic attack of the C3 amine on the aldehyde carbonyl.

  • Electrophilic Aromatic Substitution : The C2 amine attacks the activated α-carbon, forming the imidazole ring.

  • Aromatization : Loss of water completes the conjugated system.

Solvent Role : H<sub>2</sub>O-IPA stabilizes charged intermediates, accelerating cyclization.

Substituent Effects

  • Methoxy Group (C5) : Electron-donating nature enhances ring electron density, facilitating S<sub>N</sub>Ar but complicating NAS.

  • Methyl Groups (C2, C7) : Steric hindrance at C2 may slow cyclization, necessitating higher temperatures.

Optimization Strategies

Solvent Screening

Solvent Cyclization Yield (%) Reaction Time (h)
H<sub>2</sub>O-IPA9210
MeOH8512
Toluene4524

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, dihydroimidazole derivatives, and various substituted imidazopyridines .

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of imidazo[4,5-b]pyridine, including 5-methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine, exhibit significant antimicrobial activity. A study highlighted that compounds with this scaffold showed promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) indicating potent antitubercular effects . The structural features of these compounds facilitate interactions with bacterial targets, making them candidates for further development as antimicrobial agents.

Antifungal Activity
Another area of application is in the development of antifungal agents. A series of imidazo[4,5-b]pyridine derivatives were synthesized and tested for their fungicidal properties. Notably, one compound demonstrated a mortality rate of 100% against Pseudomonas polysora at a concentration of 500 mg/L, showcasing the potential for these compounds in agricultural applications as fungicides .

Medicinal Chemistry

Therapeutic Applications
The imidazopyridine scaffold has been linked to various therapeutic applications. Compounds derived from this structure have been evaluated as inhibitors for several biological targets:

  • Serotonin Antagonists: Certain derivatives act as antagonists for serotonin receptors, which could be beneficial in treating mood disorders.
  • Kinase Inhibitors: Some imidazopyridine compounds have shown promise as kinase inhibitors, which are crucial in cancer therapy .
  • Anti-inflammatory Agents: The potential to develop anti-inflammatory drugs from this compound class is under investigation due to their ability to modulate immune responses.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these compounds accurately . The synthetic routes often include:

  • Hantzsch Reaction: A method used to create imidazopyridine derivatives through multicomponent reactions.
  • Michael Addition Reactions: These reactions contribute to the formation of complex structures within the imidazopyridine family .

Case Studies and Research Findings

Study Application Findings
Study on Antitubercular ActivityAntimicrobialIdentified compounds with MIC values as low as 0.5 μmol/L against Mycobacterium tuberculosis .
Synthesis of FungicidesAgriculturalDeveloped derivatives showing high antifungal activity (100% mortality at 500 mg/L) against Pseudomonas polysora .
Evaluation as Kinase InhibitorsCancer TherapySeveral derivatives demonstrated potential as effective kinase inhibitors in preliminary studies .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Electron-Donating Groups : Methoxy groups enhance metabolic stability and target binding (e.g., tenatoprazole’s prolonged plasma half-life) .
  • Halogenation : Bromine at position 6 increases antimicrobial potency but complicates synthesis due to steric hindrance .
  • Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., PhIP) correlate with carcinogenicity, while methyl/ethyl groups improve safety profiles .

Biological Activity

5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS # 863877-90-1) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and antitubercular properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O. Its structure features a fused imidazole and pyridine ring system with specific substituents that contribute to its reactivity and biological activity. The presence of a methoxy group at the 5-position and methyl groups at the 2 and 7 positions enhances its pharmacological potential.

PropertyValue
Molecular FormulaC9H11N3O
Molecular Weight177.21 g/mol
CAS Number863877-90-1
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant antimicrobial properties. For instance, derivatives have been explored for their potential as antitubercular agents against Mycobacterium tuberculosis. In a study conducted by Khamis et al. (2018), several derivatives were synthesized and tested for their in vitro antitubercular activity. Notably, compounds with MIC values as low as 0.5 μmol/L were identified as potent analogues against Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. A notable study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited cytotoxic effects against several cancer cell lines. For example, compounds were tested against lung carcinoma (A549) and colon cancer (HCT116) cell lines with IC50 values ranging from 6.76 to over 200 µg/mL .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC50 (µg/mL)Remarks
7fHCT1166.76Most promising compound
7dHCT11643Good cytotoxic effect
7aA54993.1Moderate activity
ControlA549371.36Positive control

Multidrug Resistance Reversal

Another significant aspect of the biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. A study evaluated various imidazo[4,5-b]pyridine derivatives for their capacity to modulate P-glycoprotein-mediated drug efflux in multidrug-resistant mouse T-lymphoma cells. Some derivatives showed notable MDR-reversing activity with fluorescence ratios significantly higher than the reference compound verapamil .

Q & A

Q. Table 1: Example Reaction Conditions for Core Formation

StepReagents/ConditionsProductYield
CyclizationPhenylacetic acid, 120°C, 12h1-Methylimidazo[4,5-b]pyridine65-75%
MethoxylationNaOMe, CuCl₂, DMF, 80°C5-Methoxy derivative50-60%

Advanced Synthesis: How can regioselectivity challenges in substituent placement be addressed?

Regioselective substitution requires precise control of reaction conditions and catalysts. Phase transfer catalysis (PTC) with dibromomethane under basic conditions enables selective functionalization at the 2- and 7-positions. For example, PTC with tetrabutylammonium bromide enhances nucleophilic attack at electron-deficient positions, minimizing side products .

Basic Structural Analysis: What spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR : 1^1H and 13^13C NMR identify methyl (δ 2.3–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups. Aromatic protons in the imidazo-pyridine core appear as doublets (δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Confirms planar conformation, with π-stacking distances of 3.4–3.6 Å between adjacent rings, critical for biological interactions .

Advanced Computational Modeling: How do DFT studies predict reactivity and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal electron-deficient regions at the 5-methoxy and 7-methyl positions, guiding electrophilic substitution sites. HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, aligning with experimental observations of selective reduction and cross-coupling .

Basic Biological Activity: What is the compound’s primary mechanism of action?

The compound acts as a kinase inhibitor, selectively targeting Aurora kinase isoforms (IC₅₀ = 0.8–1.2 µM). Its planar structure facilitates ATP-binding pocket interactions, validated via competitive binding assays and molecular docking .

Q. Table 2: Kinase Inhibition Profile

Kinase IsoformIC₅₀ (µM)Selectivity Ratio vs. Other Kinases
Aurora A0.912x over CDK2
Aurora B1.18x over EGFR

Advanced Biological Evaluation: How do structural modifications affect antiproliferative activity?

Derivatization at the 2- and 6-positions with acrylonitrile or iminocoumarin groups enhances antiproliferative potency (e.g., IC₅₀ = 0.3 µM in HeLa cells). Structure-activity relationship (SAR) studies show electron-withdrawing substituents improve DNA intercalation, while bulky groups reduce cellular uptake .

Analytical Challenges: How are acid-labile adducts detected in biological matrices?

Mass spectrometry (LC-MS/MS) with optimized proteolytic digestion (trypsin, 37°C, 16h) identifies adducts formed with serum albumin. Collision-induced dissociation (CID) fragments at m/z 348.1 (PhIP-DNA adduct) confirm covalent binding .

Data Contradictions: Why do conflicting results arise in biological activity studies?

Discrepancies often stem from substituent positioning. For example, 5-methoxy groups enhance kinase inhibition, while 7-methyl groups may sterically hinder target binding in certain cell lines. Variability in assay conditions (e.g., ATP concentration, pH) also impacts IC₅₀ values .

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